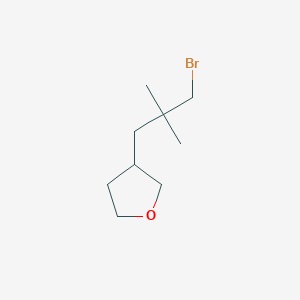

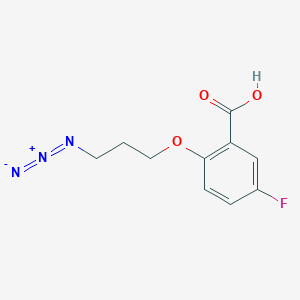

![molecular formula C8H20ClNO B1383316 2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride CAS No. 1803606-48-5](/img/structure/B1383316.png)

2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride

Übersicht

Beschreibung

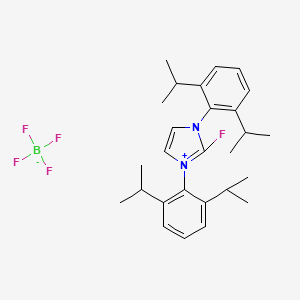

“2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C8H20ClNO . It has a molecular weight of 181.7 g/mol .

Molecular Structure Analysis

The molecular structure of “2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol” (without the hydrochloride) is represented by the InChI string:InChI=1S/C8H19NO/c1-7(8(2,3)4)9-5-6-10/h7,9-10H,5-6H2,1-4H3 . This indicates that the molecule contains a secondary amine group attached to a tertiary carbon atom, which is part of a dimethylbutan-2-yl group. Physical And Chemical Properties Analysis

The compound “2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride” has a molecular weight of 181.7 g/mol and a formula of C8H20ClNO . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 4 . The topological polar surface area is 32.3 Ų . The compound is covalently bonded and has a complexity of 85.7 .Wissenschaftliche Forschungsanwendungen

- Hindered amine light stabilizers (HALS) are used as stabilizers in plastics and polymers . These compounds are typically derivatives of tetramethylpiperidine and are primarily used to protect the polymers from the effects of photo-oxidation . They are also increasingly being used as thermal stabilizers .

- HALS do not absorb UV radiation, but act to inhibit degradation of the polymer by continuously and cyclically removing free radicals that are produced by photo-oxidation of the polymer . This process is sometimes referred to as the Denisov cycle .

- HALS’s high efficiency and longevity are due to this cyclic process wherein the HALS are regenerated rather than consumed during the stabilization process .

- Hindered amine light stabilizers (HALS) are used in aqueous and solvent-based applications for paints and coatings . The demand for paints and coatings that cover ever greater surfaces per liter without compromising long-term protection continues to rise .

- As a pioneer in this special area of coatings technology, BASF draws on decades of experience and the broadest, most diverse portfolio of light stabilizers in our industry .

- The range can be roughly divided into two main technologies: filters that block ultraviolet radiation and scavengers that “hunt down” and eliminate free radicals within the coating .

Polymer Stabilization

Coatings

UV Degradation Protection

- Hindered amines are often used in the synthesis of pharmaceuticals . The steric hindrance provided by these amines can improve the stability of the drug molecule, increase its lipophilicity, and influence its binding to biological targets .

- For example, the antihistamine drug loratadine contains a tertiary butyl group, a type of hindered amine . This group improves the drug’s selectivity for histamine receptors, reducing unwanted side effects .

- Hindered amines are used in the synthesis of certain pesticides . The steric hindrance of these amines can improve the stability of the pesticide molecule, increasing its effectiveness .

- For example, the insecticide fenvalerate contains a cyclohexylmethyl group, a type of hindered amine . This group improves the insecticide’s stability, allowing it to remain effective for longer periods of time .

- Hindered amines are used as antioxidants in certain food products . These compounds can prevent the oxidation of fats and oils, extending the shelf life of the product .

- For example, the antioxidant butylated hydroxytoluene (BHT) contains a tert-butyl group, a type of hindered amine . This group improves the antioxidant’s stability, allowing it to effectively prevent oxidation over a long period of time .

Pharmaceuticals

Agriculture

Food Industry

Eigenschaften

IUPAC Name |

2-(3,3-dimethylbutan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO.ClH/c1-7(8(2,3)4)9-5-6-10;/h7,9-10H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJYPHMLPRJMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

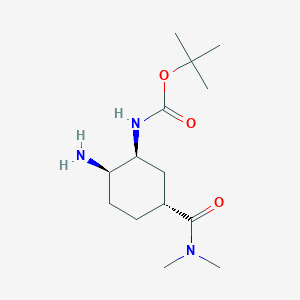

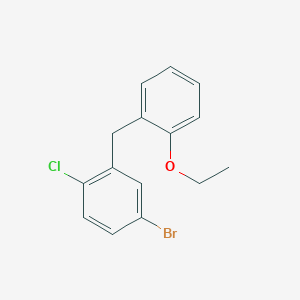

![tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1383236.png)

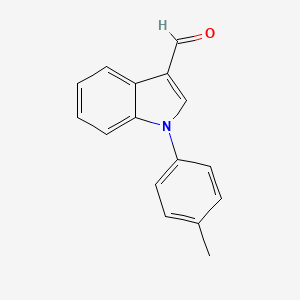

![3-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383249.png)

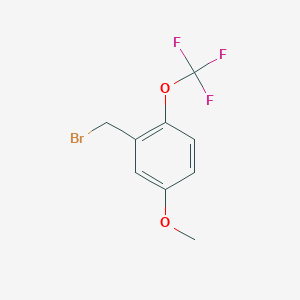

![3-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383250.png)